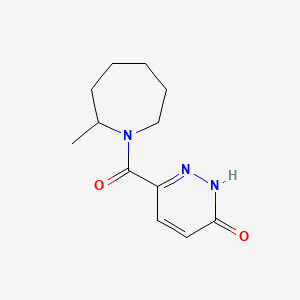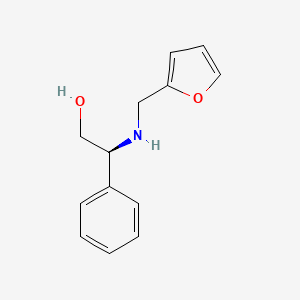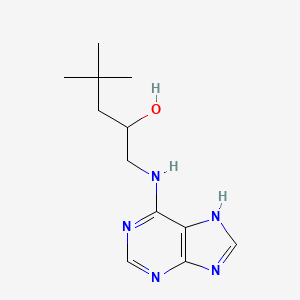
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine and has a unique molecular structure that makes it suitable for use in different research studies.
Wirkmechanismus
The mechanism of action of 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol is not well understood. However, studies have shown that it exhibits potent antifungal and antibacterial activity by inhibiting the growth of these organisms. It has also been shown to have insecticidal properties by disrupting the nervous system of insects.
Biochemical and Physiological Effects
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol has been shown to have various biochemical and physiological effects. Studies have shown that it can induce oxidative stress in fungal cells, leading to cell death. Additionally, it has been shown to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. In insects, it has been shown to disrupt the nervous system, leading to paralysis and death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol in lab experiments include its potent antifungal, antibacterial, and insecticidal properties. Additionally, it has a unique molecular structure that makes it suitable for use in various research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol. One area of research is the development of new drugs based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity. Finally, research is needed to explore the potential applications of this compound in material science and other fields.
Conclusion
In conclusion, 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol is a chemical compound with various scientific research applications. Its unique molecular structure and potent antifungal, antibacterial, and insecticidal properties make it suitable for use in drug discovery, pesticide development, and material science. However, further research is needed to understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol can be achieved through a multi-step process. The first step involves the synthesis of 6-ethyl-4-chloropyrimidine, which is then reacted with sodium thiolate to produce 6-ethyl-4-(methylsulfanyl)pyrimidine. The final step involves the reaction of 6-ethyl-4-(methylsulfanyl)pyrimidine with 2-bromo-1-butanol to produce 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol.
Wissenschaftliche Forschungsanwendungen
3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol has various scientific research applications, including drug discovery, pesticide development, and material science. This compound has been shown to exhibit potent antifungal and antibacterial activity, making it a potential candidate for drug development. Additionally, it has been shown to have insecticidal properties, making it suitable for the development of pesticides. In material science, 3-(6-Ethylpyrimidin-4-yl)sulfanylbutan-2-ol has been used in the synthesis of metal-organic frameworks and other materials.
Eigenschaften
IUPAC Name |
3-(6-ethylpyrimidin-4-yl)sulfanylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-4-9-5-10(12-6-11-9)14-8(3)7(2)13/h5-8,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCFKDUWCMCHCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)SC(C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)



![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B6629033.png)
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)